molecular formula C10H9ClN4NaO2S B119042 Sulfachloropyridazine sodium CAS No. 23282-55-5

Sulfachloropyridazine sodium

Cat. No.: B119042
CAS No.: 23282-55-5
M. Wt: 307.71 g/mol
InChI Key: GHQJXOBLWKFNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfachloropyridazine sodium is a synthetic compound known for its diverse applications in various scientific fields. It is primarily used in the pharmaceutical industry due to its unique chemical properties and biological activities. This compound is a heterocyclic compound containing nitrogen atoms, which contributes to its reactivity and functionality in different chemical reactions.

Scientific Research Applications

Sulfachloropyridazine sodium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Biochemical Analysis

Biochemical Properties

Sulfachloropyridazine sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of urease, dehydrogenase activity, and volatile fatty acids (VFAs) during biogas production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfachloropyridazine sodium can be synthesized through several synthetic routes. One common method involves the reaction of a pyridazine derivative with a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo a series of chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Sulfachloropyridazine sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Sulfachloropyridazine sodium is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

    Pyridazine derivatives: Share a similar heterocyclic structure but differ in their substituents and reactivity.

    Amines: Have similar functional groups but differ in their overall structure and properties.

This compound stands out due to its versatility and wide range of applications in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Prinzone involves the condensation of 2-methyl-4-chloroquinazoline with 3-(dimethylamino)propylamine followed by reduction and further chemical modifications.", "Starting Materials": [ "2-methyl-4-chloroquinazoline", "3-(dimethylamino)propylamine", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "2-methyl-4-chloroquinazoline is reacted with 3-(dimethylamino)propylamine in ethanol under reflux for several hours to yield 2-methyl-4-(3-dimethylaminopropylamino)quinazoline", "The resulting product is reduced with sodium borohydride in ethanol to yield 2-methyl-4-(3-dimethylaminopropylamino)quinazoline hydrochloride", "The hydrochloride salt is then treated with acetic anhydride in the presence of hydrochloric acid to acetylate the amine group and yield 2-methyl-4-(3-dimethylaminopropylamino)-N-acetylquinazoline", "The acetylated product is then treated with sodium hydroxide to remove the acetyl group and yield Prinzone as a free base", "The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol and recrystallization from water" ] }

CAS No.

23282-55-5

Molecular Formula

C10H9ClN4NaO2S

Molecular Weight

307.71 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide

InChI

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);

InChI Key

GHQJXOBLWKFNAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl.[Na]

23282-55-5

Pictograms

Irritant; Health Hazard

Synonyms

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide Sodium;  3-Chloro-6-sulfanilamidopyridazine Sodium;  N1-(6-Chloro-3-pyridazinyl)sulfanilamide Monosodium Salt;  Prinzone;  Sodium Sulfachloropyridazine;  Sodium Sulfachlorpyridazine;  Sulfachloropyridaz

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfachloropyridazine sodium
Reactant of Route 2
Reactant of Route 2
Sulfachloropyridazine sodium
Reactant of Route 3
Reactant of Route 3
Sulfachloropyridazine sodium
Reactant of Route 4
Reactant of Route 4
Sulfachloropyridazine sodium
Reactant of Route 5
Sulfachloropyridazine sodium
Reactant of Route 6
Sulfachloropyridazine sodium
Customer
Q & A

Q1: What is the mechanism of action of sulfachloropyridazine sodium?

A1: this compound is a sulfonamide antibacterial agent. While its precise mechanism in all applications isn't fully detailed in the provided research, sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which in turn is necessary for nucleic acid production. By blocking this pathway, this compound inhibits bacterial growth and proliferation.

Q2: Can you provide some structural information about this compound?

A: While the provided abstracts don't give the exact molecular weight, the molecular formula for this compound is C10H8ClN4NaO2S. Structural characterization studies have utilized techniques like 1H NMR and MS [, ].

Q3: Are there any studies on the interaction of this compound with proteins?

A: Yes, research has investigated the interaction between this compound derivatives and bovine serum albumin (BSA) [, ]. These studies utilized fluorescence quenching, UV-vis absorption, and time-resolved fluorescence spectroscopy to characterize the binding interactions, thermodynamic parameters, and binding distances. Results indicated that these interactions primarily involve hydrogen bonding and van der Waals forces.

Q4: Has this compound been investigated for its degradation in the environment?

A: While specific details on its environmental degradation aren't provided in the abstracts, research mentions the use of catalytic ozonation with diatomite modified Fe2O3 for degrading this compound []. This suggests ongoing research into methods for mitigating potential environmental impacts.

Q5: How is this compound quantified in biological samples?

A: A study [] describes a sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for determining sulfachloropyrazine sodium levels in chicken plasma. This method utilizes this compound as an internal standard, showcasing its utility in analytical chemistry for pharmacokinetic studies.

Q6: What are the implications of combining this compound with zinc in anaerobic digestion?

A: Combining this compound with zinc in anaerobic digestion can negatively impact biogas production []. High concentrations of zinc were found to inhibit urease activity, an enzyme correlated with biogas production. This highlights the importance of considering potential interactions when introducing multiple additives to anaerobic digestion systems.

Q7: Are there known issues with resistance to this compound?

A: While specific resistance mechanisms aren't detailed in the provided abstracts, one study [] mentions investigating the relationship between this compound, zinc, and sulfonamide resistance genes during anaerobic digestion of swine manure. This suggests a potential for resistance development, a common challenge with antibacterial agents.

Q8: Are there any studies investigating the pharmacokinetics of this compound?

A: Yes, a comparative pharmacokinetic study [] investigated the pharmacokinetics of this compound in chickens after oral administration of different formulations. The study highlighted the influence of co-administration with diaveridine on the absorption and elimination of this compound.

Q9: What analytical techniques are used to study this compound?

A9: Several analytical techniques have been employed to study this compound and its derivatives. These include:

  • Spectroscopy: UV-vis absorption spectroscopy, fluorescence spectroscopy, time-resolved fluorescence spectroscopy, 1H NMR, and MS [, , ].
  • Chromatography: Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.